Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Description
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a secondary amine derivative characterized by a butyl group attached to a nitrogen atom, which is further bonded to a benzyl moiety substituted with methoxy groups at the 2-, 4-, and 5-positions of the aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and research applications. This compound is structurally related to psychoactive phenethylamine derivatives but differs in its substitution pattern and alkyl chain length, which influence its physicochemical properties and receptor interactions .
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-7-15-10-11-8-13(17-3)14(18-4)9-12(11)16-2;/h8-9,15H,5-7,10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQPZPPRKPLPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with butylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other substituents using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium methoxide, sodium ethoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzylamines.
Scientific Research Applications
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Butyl[(3,4,5-trimethoxyphenyl)methyl]amine (Ref: 10-F523147)
- Structural Differences: The 3,4,5-trimethoxyphenyl isomer differs in the placement of methoxy groups on the aromatic ring.
- Key Implications : The 3,4,5-substitution pattern is common in compounds like mescaline analogs, which exhibit serotonin receptor (5-HT₂A) agonism. In contrast, the 2,4,5-isomer may display distinct pharmacokinetic profiles due to reduced steric bulk near the nitrogen atom .
- Status : Discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .
2-(4-Oxo-2-phenyl-1,4-dihydroquinazolin-3(2H)-yl)acetic Acid (Ref: 10-F725457)
- Structural Differences : This quinazoline derivative features a heterocyclic core with a carboxylic acid group, contrasting sharply with the aliphatic secondary amine structure of the target compound.
- Key Implications : The carboxylic acid group increases polarity, enhancing water solubility but limiting blood-brain barrier penetration. Quinazoline derivatives are often explored as kinase inhibitors or antimicrobial agents, diverging from the neuropharmacological focus of trimethoxyphenylamines .
Methyl 2-Ethyl-1,3-thiazolidine-4-carboxylate Hydrochloride
- Structural Differences: A thiazolidine ring with an ester group and hydrochloride salt.
- Key Implications : Thiazolidines are studied for antiviral and antidiabetic activities. The ester group may confer prodrug characteristics, unlike the direct receptor-targeting design of the target compound .
Comparative Data Table
Research Findings and Trends
- Synthetic Challenges : Discontinuation of analogs like the 3,4,5-isomer and quinazoline derivative may reflect difficulties in optimizing yield or purity during large-scale synthesis.
- Market Trends : The persistence of the 2,4,5-trimethoxy variant in research pipelines suggests unique advantages in preclinical models, possibly related to metabolic stability or reduced toxicity.
Biological Activity
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula: CHClNO
- Molecular Weight: Approximately 289.8 g/mol
- Structural Features: The compound consists of a butyl group attached to a benzylamine moiety that is substituted with three methoxy groups at the 2, 4, and 5 positions on the aromatic ring. This substitution pattern is crucial for its biological activity and pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Inhibition of Tubulin Polymerization: The compound has been shown to inhibit tubulin polymerization, which disrupts microtubule dynamics essential for cell division. This mechanism is similar to other known anticancer agents that target tubulin .
- Interaction with Heat Shock Protein 90 (Hsp90): Hsp90 is involved in protein folding and stabilization. Inhibition of Hsp90 can lead to the degradation of client proteins that are crucial for tumor growth.
- Thioredoxin Reductase (TrxR) Inhibition: TrxR plays a role in cellular redox balance. Inhibiting this enzyme can induce oxidative stress within cancer cells, leading to apoptosis.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity:
- Cell Line Studies: In vitro studies have demonstrated that the compound shows significant antiproliferative effects against various cancer cell lines. For example, modifications to the trimethoxyphenyl group have led to improved anticancer activity with IC values in the low nanomolar range against melanoma cell lines (A375, M14) .
- In Vivo Efficacy: Animal studies have shown that administration of related compounds results in substantial tumor growth inhibition in xenograft models. For instance, intraperitoneal injection of similar compounds resulted in over 90% tumor growth inhibition in melanoma models .
Other Biological Activities
Beyond its anticancer properties, this compound has been investigated for additional biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Serotonin Receptor Agonism: The compound may act as a selective agonist for certain serotonin receptors, indicating potential applications in treating mood disorders.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Butyl[(3,4,5-trimethoxyphenyl)methyl]amine | Similar but different methoxy positions | Strong tubulin inhibitor |
| Butyl[(2,3,4-trimethoxyphenyl)methyl]amine | Lacks one methoxy group | Moderate anticancer properties |
| 2,3,4-Trimethoxybenzylamine | No butyl group | Limited biological activity |
This table illustrates how variations in structure can significantly influence biological activity and therapeutic potential.
Case Studies and Research Findings
-
Study on Anticancer Activity:
- A study evaluated the effects of structural modifications on the trimethoxyphenyl group. The most active derivative showed IC values as low as 1.1 nM against melanoma cell lines .
- In vivo studies demonstrated significant tumor growth inhibition when administered at doses of 30 mg/kg in mouse models .
- Mechanistic Insights:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
